2',4'-Difluoro-3-(3-methylphenyl)propiophenone 2',4'-Difluoro-3-(3-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898768-16-6
VCID: VC2300921
InChI: InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
SMILES: CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Molecular Formula: C16H14F2O
Molecular Weight: 260.28 g/mol

2',4'-Difluoro-3-(3-methylphenyl)propiophenone

CAS No.: 898768-16-6

Cat. No.: VC2300921

Molecular Formula: C16H14F2O

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Difluoro-3-(3-methylphenyl)propiophenone - 898768-16-6

Specification

CAS No. 898768-16-6
Molecular Formula C16H14F2O
Molecular Weight 260.28 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Standard InChI Key ZEIACFKCJLBYRY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Canonical SMILES CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

2',4'-Difluoro-3-(3-methylphenyl)propiophenone has the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . The compound's structure consists of two aromatic rings connected by a propanone bridge. One aromatic ring contains fluorine atoms at the 2' and 4' positions, while the other ring features a methyl group at the 3-position. The carbonyl group is directly attached to the fluorinated aromatic ring.

The IUPAC name for this compound is 1-(2,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one . Several structural identifiers are used to uniquely characterize this compound:

  • InChI: InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3

  • InChIKey: ZEIACFKCJLBYRY-UHFFFAOYSA-N

  • SMILES: CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F

Physical Properties

Based on its chemical structure and the properties of similar compounds, 2',4'-Difluoro-3-(3-methylphenyl)propiophenone is expected to be a solid at room temperature. The presence of fluorine atoms enhances its lipophilicity compared to non-fluorinated analogues, potentially affecting its solubility profile and membrane permeability.

Table 1: Physical Properties of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone

PropertyValueSource
Molecular Weight260.28 g/molPubChem
CAS Number898768-16-6PubChem
Creation Date in PubChem2008-02-29PubChem
Last Modified Date2025-02-22PubChem
Physical StateLikely solid at room temperatureInferred from structure
SolubilityLikely soluble in organic solvents, poorly soluble in waterInferred from structure

Chemical Properties

The chemical properties of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone are significantly influenced by its functional groups:

  • The carbonyl group (ketone) is electrophilic and can participate in nucleophilic addition reactions, making it reactive toward nucleophiles such as amines, alcohols, and hydrides.

  • The fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon while also affecting the ring's electronic properties. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the compound's stability.

  • The methyl group on the second aromatic ring provides a site for potential oxidation reactions and influences the electron density of that aromatic system.

  • The propanone bridge connecting the two aromatic rings contains α-hydrogens that can be deprotonated to form enolates, enabling various condensation reactions.

The presence of fluorine atoms likely confers enhanced metabolic stability compared to non-fluorinated counterparts, as the carbon-fluorine bond is highly resistant to metabolic degradation.

Synthesis Methods

Reaction Conditions

Optimal reaction conditions would depend on the specific synthetic route chosen:

  • For Friedel-Crafts acylation: Anhydrous conditions are essential, typically using aluminum chloride (AlCl₃) as a catalyst in an inert solvent like dichloromethane or carbon disulfide at low temperatures (0-25°C).

  • For aldol condensation: Basic conditions using sodium hydroxide or potassium hydroxide in alcoholic solvents at room temperature, followed by reduction using sodium borohydride in methanol or through catalytic hydrogenation with palladium on carbon.

  • For Grignard reactions: Strictly anhydrous conditions, typically in diethyl ether or tetrahydrofuran at low temperatures (-78°C to 0°C), followed by oxidation using agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

The purification of the final product would likely involve techniques such as recrystallization, column chromatography, or vacuum distillation, depending on the specific properties of the reaction mixture.

Industrial Production Methods

Industrial-scale production of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone would likely involve optimizing the laboratory-scale procedures with considerations for economic feasibility, scalability, and environmental impact. Modern industrial approaches might include:

  • Continuous flow chemistry instead of batch processes to improve efficiency and reduce waste.

  • Use of more environmentally friendly catalysts and solvents in accordance with green chemistry principles.

  • Implementation of automated systems for reaction monitoring and control to ensure consistent product quality.

  • Advanced purification techniques such as continuous crystallization or simulated moving bed chromatography for efficient separation of the target compound from by-products.

Chemical Reactivity

Types of Reactions

Based on its structure, 2',4'-Difluoro-3-(3-methylphenyl)propiophenone can participate in various chemical reactions:

  • Carbonyl reactions: The ketone group can undergo nucleophilic addition reactions with various nucleophiles, reduction to form alcohols, or oxidation to form carboxylic acids.

  • Aromatic substitution: The fluorinated aromatic ring may undergo nucleophilic aromatic substitution reactions, particularly at the positions bearing the fluorine atoms under appropriate conditions.

  • Side chain reactions: The methyl group on the 3-methylphenyl moiety can undergo oxidation reactions to form aldehydes, carboxylic acids, or other functionalized derivatives.

  • α-Carbon reactions: The α-position to the carbonyl group can be deprotonated to form an enolate, which can participate in various condensation reactions including aldol condensations and Michael additions.

Common Reagents and Conditions

Reagents and conditions that might be used in reactions with 2',4'-Difluoro-3-(3-methylphenyl)propiophenone include:

  • Reducing agents: Sodium borohydride (NaBH₄) for selective ketone reduction; lithium aluminum hydride (LiAlH₄) for stronger reduction capabilities.

  • Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation of the methyl group; Baeyer-Villiger oxidation conditions for converting the ketone to an ester.

  • Nucleophiles: Various amines, alcohols, or thiols for nucleophilic addition to the carbonyl group or substitution of the fluorine atoms under appropriate conditions.

  • Bases: Lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide for deprotonation of the α-position to enable further functionalization.

Major Products Formed

Common reaction products might include:

  • Secondary alcohols: From reduction of the ketone group with hydride reagents.

  • Enolates and their derivatives: From deprotonation at the α-position.

  • Substituted derivatives: From nucleophilic aromatic substitution reactions at the fluorinated positions.

  • Oxidized products: Including carboxylic acids from oxidation of the methyl group or the entire side chain.

  • Condensation products: From reactions with other carbonyl compounds through aldol or Claisen condensations.

Research AreaPotential ApplicationRelevance
Synthetic ChemistryBuilding block for complex moleculesFluorinated substructure provides valuable functionality
Mechanistic StudiesProbe for reaction mechanismsFluorine atoms serve as spectroscopic handles
Analytical ChemistryReference standardWell-defined structure with characteristic spectroscopic properties
Medicinal ChemistryLead compound for drug discoveryFluorination can enhance metabolic stability and bioavailability

Industrial Applications

Potential industrial applications include:

  • As a building block in the synthesis of specialty chemicals with unique properties.

  • In the development of materials with specific properties, such as liquid crystals, polymers, or surface-active agents.

  • As an intermediate in the production of agrochemicals, where fluorinated compounds often show enhanced activity and stability.

  • As a precursor for fragrance or flavor compounds, where the fluorine atoms might modify the sensory properties.

Comparison with Analogous Compounds

Structural Analogues

Several structural analogues of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone exist, differing in the position of substituents or the nature of the substituent groups:

Table 3: Comparison of 2',4'-Difluoro-3-(3-methylphenyl)propiophenone with Structural Analogues

CompoundStructural DifferencesCAS Number
2',4'-Difluoro-3-(3-methylphenyl)propiophenoneReference compound898768-16-6
3',4'-Difluoro-3-(2-methylphenyl)propiophenoneFluorines at 3',4' positions; methyl at 2-position898790-11-9
2',4'-Difluoro-3-(2-methylphenyl)propiophenoneMethyl at 2-position instead of 3-position898790-08-4
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenoneThree fluorines (3,4,5-positions) instead of methyl group898778-62-6

Functional Differences

The positional changes in substituents can lead to significant differences in properties:

  • Electronic effects: Different substitution patterns affect the electron density distribution in the molecule, influencing its reactivity toward nucleophiles and electrophiles. For instance, the position of the methyl group on the phenyl ring alters the electron donation to the aromatic system.

  • Steric effects: The position of substituents (especially the methyl group) can cause different steric hindrances, affecting reaction rates and selectivity. A methyl group at the 2-position (ortho) typically causes greater steric hindrance than one at the 3-position (meta).

  • Physical properties: Variations in substitution pattern can lead to differences in melting points, solubility, and crystallinity due to changes in molecular packing and intermolecular interactions.

  • Conformational preferences: The position of substituents can influence the preferred conformation of the molecule, potentially affecting its ability to interact with biological targets.

Activity Relationships

Structure-activity relationships among these analogues suggest that:

Biological Activity

Research Findings

Based on studies of related fluorinated propiophenones, potential biological activities could include:

  • Anti-inflammatory properties: Many propiophenone derivatives show anti-inflammatory activity through inhibition of pro-inflammatory enzymes or cytokines.

  • Antimicrobial effects: Fluorinated aromatic compounds often exhibit antimicrobial properties against various bacterial and fungal strains.

  • Potential antitumor activity: Some fluorinated ketones have shown cytotoxic effects against cancer cell lines through various mechanisms, including induction of apoptosis or inhibition of cell cycle progression.

  • Central nervous system effects: Certain propiophenone derivatives have demonstrated activity on the central nervous system, including analgesic or neuromodulatory effects.

Table 4: Potential Biological Activities Based on Structural Features

Future Research Directions

Future research on 2',4'-Difluoro-3-(3-methylphenyl)propiophenone could focus on:

  • Comprehensive evaluation of its biological activities through in vitro screening against various targets, including enzymes, receptors, and cell lines.

  • Investigation of its potential as a scaffold for developing new therapeutic agents, particularly in areas where fluorinated compounds have shown promise.

  • Exploration of structure-activity relationships through the synthesis and testing of additional analogues with variations in substituent position and identity.

  • Studies of its metabolism and pharmacokinetics to understand its potential as a drug candidate and to identify any active metabolites.

  • Computational studies to predict its interactions with biological targets and to guide the design of derivatives with optimized properties.

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